molecular formula C₂₄H₄₄N₄O₁₀ B1140045 (2R,3R,11R,12S)-2-N,2-N,3-N,3-N,11-N,11-N,12-heptamethyl-1,4,7,10,13,16-hexaoxacyclooctadecane-2,3,11-tricarboxamide CAS No. 57207-22-4

(2R,3R,11R,12S)-2-N,2-N,3-N,3-N,11-N,11-N,12-heptamethyl-1,4,7,10,13,16-hexaoxacyclooctadecane-2,3,11-tricarboxamide

Cat. No.: B1140045
CAS No.: 57207-22-4
M. Wt: 548.63
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3R,11R,12S)-2-N,2-N,3-N,3-N,11-N,11-N,12-heptamethyl-1,4,7,10,13,16-hexaoxacyclooctadecane-2,3,11-tricarboxamide is a derivative of the well-known crown ether, 18-crown-6 Crown ethers are cyclic chemical compounds that consist of a ring containing several ether groups The unique structure of crown ethers allows them to complex with various cations, making them valuable in various chemical applications

Preparation Methods

The synthesis of (2R,3R,11R,12S)-2-N,2-N,3-N,3-N,11-N,11-N,12-heptamethyl-1,4,7,10,13,16-hexaoxacyclooctadecane-2,3,11-tricarboxamide typically involves the functionalization of the 18-crown-6 ether. One common method is the reaction of 18-crown-6 with a suitable carboxamide precursor under specific conditions. For example, the reaction can be carried out using a solvent such as acetonitrile and a catalyst to facilitate the formation of the tetracarboxamide derivative . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

(2R,3R,11R,12S)-2-N,2-N,3-N,3-N,11-N,11-N,12-heptamethyl-1,4,7,10,13,16-hexaoxacyclooctadecane-2,3,11-tricarboxamide can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of (2R,3R,11R,12S)-2-N,2-N,3-N,3-N,11-N,11-N,12-heptamethyl-1,4,7,10,13,16-hexaoxacyclooctadecane-2,3,11-tricarboxamide primarily involves its ability to complex with cations. The crown ether structure provides a cavity that can encapsulate cations, stabilizing them and facilitating their transport across membranes or within chemical reactions . This complexation ability is crucial for its applications in catalysis, ion transport studies, and drug delivery.

Comparison with Similar Compounds

(2R,3R,11R,12S)-2-N,2-N,3-N,3-N,11-N,11-N,12-heptamethyl-1,4,7,10,13,16-hexaoxacyclooctadecane-2,3,11-tricarboxamide can be compared with other crown ethers such as:

The uniqueness of this compound lies in its enhanced functionality due to the carboxamide groups, which provide additional sites for chemical reactions and complexation.

Properties

IUPAC Name

(2R,3R,11R,12S)-2-N,2-N,3-N,3-N,11-N,11-N,12-heptamethyl-1,4,7,10,13,16-hexaoxacyclooctadecane-2,3,11-tricarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H41N3O9/c1-16-17(20(26)23(2)3)32-13-9-30-11-15-34-19(22(28)25(6)7)18(21(27)24(4)5)33-14-10-29-8-12-31-16/h16-19H,8-15H2,1-7H3/t16-,17+,18+,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRYSSONMMLCWOV-WJFTUGDTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OCCOCCOC(C(OCCOCCO1)C(=O)N(C)C)C(=O)N(C)C)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](OCCOCCO[C@H]([C@@H](OCCOCCO1)C(=O)N(C)C)C(=O)N(C)C)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H41N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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